molecular formula C23H24N2S2 B2423145 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide CAS No. 478049-64-8

4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

Cat. No.: B2423145
CAS No.: 478049-64-8
M. Wt: 392.58
InChI Key: MUDGDKGDTFWFDH-UHFFFAOYSA-N
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Description

4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a complex organic compound with a molecular formula of C25H24N2OS2

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and other materials that require specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-methylbenzyl chloride with 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline under specific conditions, such as the presence of a strong base like potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the sulfide group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The quinazolinyl ring can be reduced to form a tetrahydroquinazoline derivative.

  • Substitution: : The methyl groups on the benzene rings can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : 4-Methylbenzyl 4-[(4-methylphenyl)sulfoxide]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide and 4-Methylbenzyl 4-[(4-methylphenyl)sulfone]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide.

  • Reduction: : 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline.

  • Substitution: : Various derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism by which 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

  • Bis(4-methylphenyl) sulfide

  • 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide stands out due to its specific structural features, such as the presence of both sulfanyl and quinazolinyl groups. These features contribute to its unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2S2/c1-16-7-11-18(12-8-16)15-26-23-24-21-6-4-3-5-20(21)22(25-23)27-19-13-9-17(2)10-14-19/h7-14H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDGDKGDTFWFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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